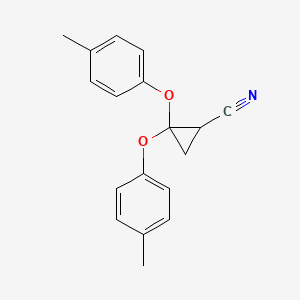
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two 4-methylphenoxy groups and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . The Simmons–Smith cyclopropanation reaction is one of the most important methods for the preparation of substituted cyclopropanes from alkenes . Additionally, the Corey–Chaykovsky cyclopropanation reaction and metal-catalyzed reactions of diazo compounds with alkenes are also employed .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed arylations of cyclopropanes has provided powerful means of access to diverse substituted cyclopropanes .
化学反応の分析
Types of Reactions
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenoxy groups can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
科学的研究の応用
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile has several scientific research applications, including:
作用機序
The mechanism by which 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring’s strain energy and the presence of the carbonitrile group contribute to its reactivity and ability to participate in various chemical reactions . The phenoxy groups may also play a role in stabilizing intermediates and facilitating specific interactions.
類似化合物との比較
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with a cyclopropane ring and a carbonitrile group.
2,3-Disubstituted cyclopropane-1-carbonitriles: Compounds with similar structural motifs but different substituents.
Uniqueness
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile is unique due to the presence of two 4-methylphenoxy groups, which impart distinct chemical and physical properties compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
541502-23-2 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC名 |
2,2-bis(4-methylphenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17NO2/c1-13-3-7-16(8-4-13)20-18(11-15(18)12-19)21-17-9-5-14(2)6-10-17/h3-10,15H,11H2,1-2H3 |
InChIキー |
KLKJJFQGCDBKBH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


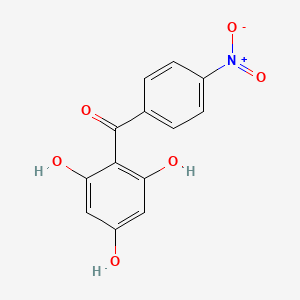
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
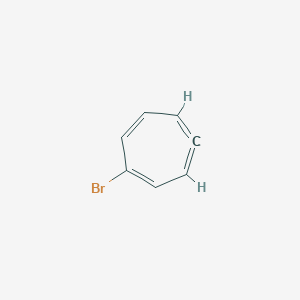
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
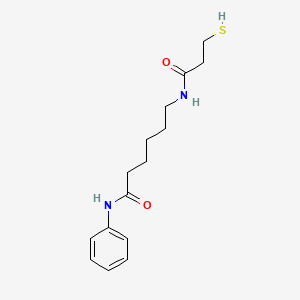
![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)
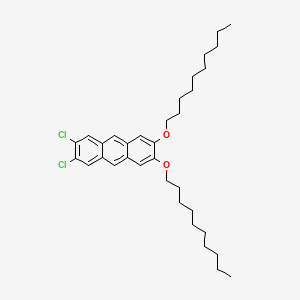

![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)
